4-{3-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]propoxy}benzamide
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Description
4-{3-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]propoxy}benzamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.22564282 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydroxamic Acids and Defense Chemicals
Hydroxamic acids, structurally related to the compound , have been extensively studied for their role in plant defense mechanisms against pests and diseases. Their function extends to the defense of cereals against various threats, suggesting a potential application of similar compounds in enhancing crop resilience. Hydroxamic acids also participate in the detoxification of herbicides and contribute to allelopathic effects, indicating their significance in agricultural biochemistry and plant science research (Niemeyer, 1988).
CCR5 Receptor Antagonists and HIV Entry Inhibition
Research into compounds like 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride has provided insights into the mechanism of action of CCR5 receptor antagonists. These findings have implications for the development of novel HIV treatments by inhibiting viral entry into host cells. The detailed mechanism of action, including allosteric antagonism and receptor binding studies, underscores the therapeutic potential of structurally similar compounds (Watson et al., 2005).
Heterocyclic Compounds and Chemical Synthesis
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents a novel class of cyclic dipeptidyl ureas, showcasing the versatility of heterocyclic compounds in medicinal chemistry. These compounds, featuring structural similarities to the specified benzamide, highlight the continuous exploration of heterocyclic chemistries for developing new therapeutic agents. The methodologies employed in their synthesis could be applicable to the synthesis of related benzamides, potentially leading to new drug discoveries (Sañudo et al., 2006).
Organoboron Compounds and Structural Studies
Organoboron compounds derived from interactions similar to those involving hydroxycyclohexylmethyl benzamide have been studied for their structural properties. The research provides insights into the synthesis and characterization of boron-containing heterocycles, contributing to the broader field of organometallic chemistry. These compounds' unique bonding and structural features offer potential applications in material science and catalysis (Kliegel et al., 1991).
Properties
IUPAC Name |
4-[3-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]propoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-15-14-22(12-10-20(15,24)17-4-2-5-17)11-3-13-25-18-8-6-16(7-9-18)19(21)23/h6-9,15,17,24H,2-5,10-14H2,1H3,(H2,21,23)/t15-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBMBVBYELRA-QRWLVFNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)CCCOC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)CCCOC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.